2-(2-chlorophenyl)-N-[4-(pyrrolidin-1-yl)pyrimidin-5-yl]ethene-1-sulfonamide
Description
Historical Context and Discovery
The development of 2-(2-chlorophenyl)-N-[4-(pyrrolidin-1-yl)pyrimidin-5-yl]ethene-1-sulfonamide is rooted in advancements in sulfonamide and heterocyclic chemistry. Ethenesulfonamides gained prominence in the early 21st century due to their modular synthesis and bioactivity. A pivotal study by Kumar et al. (2013) demonstrated the synthesis of (E)-N-aryl-2-arylethenesulfonamides via Knovenagel condensation, a method later adapted for derivatives like the target compound. The incorporation of pyrrolidine and pyrimidine motifs reflects trends in targeting kinase inhibitors and G-protein-coupled receptors, where such heterocycles improve binding affinity and selectivity.
Key synthetic routes involve chlorosulfonylacetic acid ethyl ester intermediates, which undergo sequential hydrolysis and condensation with aromatic aldehydes. For example, Friedel-Crafts acylation and sodium borohydride reduction have been employed to introduce the chlorophenyl and pyrrolidine groups, respectively. The compound’s discovery aligns with efforts to optimize sulfonamide-based therapeutics for oncology and infectious diseases, leveraging the sulfonamide group’s ability to inhibit carbonic anhydrases and bacterial dihydropteroate synthases.
Significance in Medicinal Chemistry
This compound exemplifies the strategic integration of pharmacophoric elements. The pyrrolidine ring enhances solubility and conformational flexibility, enabling interactions with hydrophobic enzyme pockets. Meanwhile, the pyrimidine core serves as a hydrogen-bond acceptor, critical for targeting nucleotide-binding domains in kinases.
Recent studies highlight its potential as a dual-action agent:
- Antitumor Activity : Analogous compounds inhibit tumor growth by disrupting microtubule assembly or topoisomerase function. The chlorophenyl group may enhance lipophilicity, promoting cellular uptake.
- Antimicrobial Applications : Sulfonamides derived from pyrimidine exhibit broad-spectrum activity against resistant pathogens by mimicking p-aminobenzoic acid, a folate synthesis precursor.
| Structural Feature | Pharmacological Role |
|---|---|
| Pyrrolidine ring | Conformational flexibility; target binding modulation |
| Pyrimidine core | Hydrogen-bonding with enzymatic active sites |
| Chlorophenyl substituent | Lipophilicity enhancement; membrane penetration |
| Ethene sulfonamide backbone | Enzyme inhibition via sulfonamide moiety |
Structural Complexity and Pharmacophoric Features
The compound’s architecture combines four distinct domains:
- Ethene Sulfonamide Backbone : The (E)-ethene linkage ensures planarity, optimizing π-π stacking with aromatic residues in target proteins. The sulfonamide group (-SO₂NH-) acts as a hydrogen-bond donor/acceptor, a hallmark of protease inhibitors.
- 4-(Pyrrolidin-1-yl)Pyrimidin-5-yl Group : The pyrimidine ring’s nitrogen atoms engage in dipole-dipole interactions, while the pyrrolidine substituent introduces steric bulk, modulating selectivity.
- 2-Chlorophenyl Substituent : The chlorine atom’s electronegativity enhances electron-deficient aromatic interactions, improving affinity for hydrophobic pockets.
The stereoelectronic profile is further refined by the compound’s molecular weight (approximately 415–420 g/mol), adhering to Lipinski’s rule for drug-likeness. Conformational analysis reveals that the pyrrolidine ring adopts an envelope conformation, minimizing steric clash with the pyrimidine core.
Systematic Nomenclature and IUPAC Conventions
The IUPAC name This compound is derived through hierarchical substitution:
- Parent Chain : Ethene-1-sulfonamide (position 1 sulfonamide group on ethene).
- Substituents :
- 2-Chlorophenyl at position 2 of the ethene.
- 4-(Pyrrolidin-1-yl)pyrimidin-5-yl amine group at position N of the sulfonamide.
The numbering prioritizes the sulfonamide nitrogen as position 1, followed by the ethene carbons (1 and 2). The pyrimidine ring is numbered to assign the lowest possible indices to the pyrrolidin-1-yl (position 4) and amine (position 5) groups. This nomenclature aligns with PubChem entries for related compounds, ensuring consistency in chemical databases.
Key Nomenclature Rules Applied :
- Suffix “-sulfonamide” for the sulfonic acid amide.
- Prefixes “2-chlorophenyl” and “4-(pyrrolidin-1-yl)pyrimidin-5-yl” denote substituent positions.
- Locants (e.g., 1-yl, 5-yl) specify heterocycle attachment points.
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-(4-pyrrolidin-1-ylpyrimidin-5-yl)ethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O2S/c17-14-6-2-1-5-13(14)7-10-24(22,23)20-15-11-18-12-19-16(15)21-8-3-4-9-21/h1-2,5-7,10-12,20H,3-4,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTERERLQSMSQGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC=C2NS(=O)(=O)C=CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-N-[4-(pyrrolidin-1-yl)pyrimidin-5-yl]ethene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.
Introduction of the Pyrrolidinyl Group: The pyrrolidinyl group is introduced via nucleophilic substitution, where pyrrolidine reacts with a halogenated pyrimidine intermediate.
Attachment of the Chlorophenyl Group: The chlorophenyl group is incorporated through a Suzuki coupling reaction, utilizing a chlorophenyl boronic acid and a halogenated pyrimidine derivative.
Formation of the Ethene Sulfonamide Moiety: The final step involves the reaction of the intermediate with ethene sulfonyl chloride under basic conditions to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The sulfonamide moiety (-SONH-) participates in hydrogen bonding and acid-base reactions. Key reactions include:
-
Hydrolysis : Under acidic or basic conditions, the sulfonamide bond can undergo cleavage. For example, treatment with concentrated HCl at 100°C yields 2-chlorostyrene and 4-(pyrrolidin-1-yl)pyrimidin-5-amine .
-
N-Alkylation/Acylation : The NH group reacts with alkyl halides (e.g., methyl iodide) or acyl chlorides in the presence of NaH, forming N-substituted derivatives (Table 1) .
Table 1: Sulfonamide Functionalization Reactions
| Reaction Type | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| N-Methylation | CHI, NaH, DMF, 0°C→RT | N-Methylsulfonamide | 78 | |
| N-Acetylation | AcCl, EtN, CHCl | N-Acetylsulfonamide | 85 |
Ethene Bridge Reactivity
The ethene group enables stereospecific additions:
-
Hydrogenation : Catalytic hydrogenation (H, Pd/C) reduces the double bond to ethane, producing 2-(2-chlorophenyl)-N-[4-(pyrrolidin-1-yl)pyrimidin-5-yl]ethane-1-sulfonamide .
-
Epoxidation : Reaction with m-CPBA forms an epoxide, though yields are moderate (52%) due to steric hindrance from the adjacent sulfonamide .
Chlorophenyl Group Reactivity
The 2-chlorophenyl substituent undergoes electrophilic aromatic substitution (EAS) and cross-coupling:
Scheme 1: Suzuki Coupling of 2-Chlorophenyl Group
Reactants :
-
2-(2-Chlorophenyl)ethene-sulfonamide
-
Phenylboronic acid
Conditions : Pd(PPh) (5 mol%), KCO, DME/HO (3:1), 80°C, 12 h
Product : 2-(2-Biphenylyl)-N-[4-(pyrrolidin-1-yl)pyrimidin-5-yl]ethene-1-sulfonamide
Yield : 67%
Pyrimidine Ring Modifications
The 4-pyrrolidinylpyrimidine moiety undergoes ring functionalization:
-
Nucleophilic Aromatic Substitution : Replacement of the pyrrolidine with piperazine using TFA/CHCN at reflux (Table 2) .
-
Oxidation : MnO oxidizes the pyrrolidine to a lactam, though this destabilizes the sulfonamide linkage .
Table 2: Pyrimidine Ring Substitution Reactions
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Piperazine | TFA, CHCN, reflux | 4-Piperazinylpyrimidine derivative | 72 | |
| Morpholine | KCO, DMF, 90°C | 4-Morpholinylpyrimidine derivative | 65 |
Stability and Degradation Pathways
-
Thermal Stability : Decomposes above 200°C via sulfonamide cleavage (TGA data: onset at 215°C) .
-
Photodegradation : UV light (254 nm) induces cis-trans isomerization of the ethene bridge, confirmed by H NMR .
Biological Interactions
Scientific Research Applications
Antimicrobial Activity
Research has indicated that sulfonamide derivatives exhibit significant antimicrobial properties. The compound's mechanism likely involves inhibition of bacterial folate synthesis by targeting dihydropteroate synthase, leading to bactericidal effects.
Case Study: Efficacy Against MRSA
A study demonstrated that the compound effectively inhibited methicillin-resistant Staphylococcus aureus (MRSA) with minimal inhibitory concentrations (MIC) ranging from 15.62 to 31.25 μmol/L. This suggests its potential as a therapeutic agent against resistant bacterial strains.
Anticancer Properties
The compound has been evaluated for its antiproliferative effects against various cancer cell lines. It is believed to interfere with metabolic pathways critical for cancer cell proliferation.
Case Study: In Vitro Antiproliferative Activity
In vitro studies reported that related compounds exhibited GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 31 nM to 54 nM against different cancer cell lines. This highlights the compound's potential for development into anticancer therapies.
Data Summary Table
| Activity Type | Tested Compound | MIC/IC50 Values | Remarks |
|---|---|---|---|
| Antimicrobial | 2-(2-chlorophenyl)-N-[4-(pyrrolidin-1-yl)... | 15.62 - 31.25 μmol/L | Effective against MRSA |
| Antiproliferative | Related compounds | GI50: 31 nM - 54 nM | Potent against various cancer cells |
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-N-[4-(pyrrolidin-1-yl)pyrimidin-5-yl]ethene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of the protein’s function, depending on the nature of the interaction.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The compound is compared to three analogs (Table 1), focusing on substituent effects:
Key Observations :
- Substituent Position : The target’s 2-chlorophenyl group shows stronger binding affinity (-9.2 kcal/mol) than the 4-chlorophenyl analog (-8.5 kcal/mol), likely due to steric and electronic effects favoring meta-substitution in certain receptors .
- Heterocyclic Amines : Replacement of pyrrolidinyl-pyrimidine with furan/thiophene-methyl groups (as in the second analog) reduces binding energy, suggesting the pyrrolidine-pyrimidine motif enhances target engagement through hydrogen bonding or π-stacking .
- Complex Scaffolds: The third analog, with a piperidine-tetrahydrofuran-cyanoquinoline scaffold, exhibits the highest binding energy (-10.1 kcal/mol), underscoring the importance of extended aromatic systems and flexible linkers in high-affinity interactions .
Electronic and Steric Profiles
Multiwfn-based topology analysis reveals that the target’s chlorophenyl group creates a localized electron-deficient region, while the pyrrolidinyl-pyrimidine moiety contributes to a delocalized electron-rich area. This polarization contrasts with the more symmetric electron density of the 4-chlorophenyl analog, explaining its lower docking scores .
Biological Activity
The compound 2-(2-chlorophenyl)-N-[4-(pyrrolidin-1-yl)pyrimidin-5-yl]ethene-1-sulfonamide is a sulfonamide derivative that has garnered interest in pharmaceutical research due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups that contribute to its biological activity:
- Chlorophenyl Group : Enhances lipophilicity and may influence receptor binding.
- Pyrrolidinyl Group : Known for its role in modulating neurotransmitter systems.
- Pyrimidine Ring : Often implicated in various biological interactions, including enzyme inhibition.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C14H16ClN3O2S |
| Molecular Weight | 319.81 g/mol |
| LogP | 3.5 |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may inhibit specific enzymes involved in inflammatory pathways and cancer cell proliferation.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of carbonic anhydrases (CAs), which are implicated in tumor progression. In vitro studies demonstrated that it selectively inhibited hCA IX at low nanomolar concentrations, suggesting its utility in cancer therapy .
- Apoptosis Induction : Studies have indicated that compounds structurally similar to this sulfonamide can activate apoptotic pathways in cancer cells by modulating the expression levels of p53 and caspase-3, leading to cell death .
Antimicrobial Activity
Research has also explored the antimicrobial properties of sulfonamides, including this compound. It has been evaluated against various bacterial strains, showing promising results in inhibiting growth, likely due to its ability to interfere with bacterial folate synthesis pathways .
Case Studies and Research Findings
- In Vitro Studies : A study focusing on similar compounds demonstrated significant cytotoxic effects on MCF-7 breast cancer cells, with IC50 values indicating potent anti-cancer activity . The mechanism involved apoptosis through the activation of caspases.
- Docking Studies : Molecular docking simulations revealed strong binding affinities between the compound and target receptors involved in cancer signaling pathways, reinforcing its potential as a therapeutic agent .
- Comparative Analysis : When compared to other sulfonamide derivatives, this compound exhibited superior selectivity and potency against specific cancer cell lines, making it a candidate for further development in targeted therapies .
Q & A
Q. What are the recommended synthetic routes for 2-(2-chlorophenyl)-N-[4-(pyrrolidin-1-yl)pyrimidin-5-yl]ethene-1-sulfonamide?
Methodological Answer: The synthesis typically involves sequential coupling reactions. For example:
Pyrimidine Core Formation : Start with 4-chloro-5-iodopyrimidine, substituting iodine with pyrrolidine via nucleophilic aromatic substitution (80–100°C, DMF, 12–24 hours) .
Sulfonamide Coupling : React the intermediate with 2-(2-chlorophenyl)ethene-1-sulfonyl chloride under basic conditions (e.g., NaH in THF, 0°C to room temperature, 6 hours) .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) for >95% purity.
Q. How can researchers confirm the structural integrity of this compound?
Methodological Answer: Use a multi-technique approach:
- X-ray Crystallography : Resolve the sulfonamide linkage and stereochemistry (e.g., C=O bond length ~1.21 Å, S-N bond ~1.63 Å) .
- NMR Spectroscopy : Confirm pyrrolidine N-H (H NMR: δ 1.8–2.1 ppm) and sulfonamide S=O (C NMR: δ 42–45 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Match exact mass (e.g., calculated [M+H]+ = 433.0652; observed = 433.0655) .
Advanced Research Questions
Q. How can low yield in the sulfonamide coupling step be addressed?
Methodological Answer: Optimize reaction parameters using Design of Experiments (DoE):
- Catalyst Screening : Test Pd(OAc)2/XPhos vs. CuI/1,10-phenanthroline for Suzuki-type couplings .
- Solvent Effects : Compare DMF (polar aprotic) vs. DCM (non-polar) for solubility and reactivity .
- Temperature Gradient : Test 0°C (kinetic control) vs. RT (thermodynamic control).
Data Contradiction Note :
reports 72% yield in THF, while cites 58% in DMF. Resolve by testing mixed solvents (e.g., THF/DMF 1:1) to balance reactivity and solubility .
Q. What computational methods predict the compound’s bioactivity against kinase targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with VAP-1 or CYP450 (e.g., binding affinity < -9.0 kcal/mol suggests strong inhibition) .
- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of the sulfonamide-pyrrolidine motif in binding pockets .
- QSAR Models : Train models using pyrimidine derivatives’ IC50 data (e.g., R² > 0.85 for CYP3A4 inhibition) .
Q. How to design structure-activity relationship (SAR) studies focusing on the pyrrolidine moiety?
Methodological Answer:
Analog Synthesis : Replace pyrrolidine with piperidine, morpholine, or azetidine to assess ring size effects .
Biological Assays : Test analogs against VAP-1 (IC50) and CYP isoforms (e.g., CYP2D6 inhibition via fluorometric assays) .
Data Analysis : Use cluster analysis (e.g., PCA) to correlate substituent electronegativity with activity .
Q. How to resolve discrepancies in reported solubility and stability profiles?
Methodological Answer:
- Solvent Screening : Test solubility in DMSO, PBS (pH 7.4), and simulated gastric fluid (USP method) .
- Forced Degradation : Expose to UV light (ICH Q1B) and acidic/alkaline conditions (0.1M HCl/NaOH, 40°C) .
- Analytical Consistency : Cross-validate HPLC methods (C18 column, acetonitrile/water gradient) across labs .
Q. What strategies improve enantiomeric purity during synthesis?
Methodological Answer:
- Chiral Chromatography : Use Chiralpak IA column (heptane/ethanol 90:10) to separate R/S isomers .
- Asymmetric Catalysis : Employ BINAP-Pd complexes for stereoselective sulfonamide formation (e.g., >90% ee) .
Contradiction Analysis :
and report conflicting yields for similar intermediates. Address by replicating both protocols under inert atmosphere (N2) to exclude oxygen-mediated side reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
